1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
説明
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (MPTHIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methyl group at position 1 and a phenyl substituent at position 1 of the isoquinoline scaffold. This compound has garnered attention due to its pharmacological properties, particularly its role as a non-competitive NMDA receptor antagonist (FR115427), which inhibits NMDA-induced convulsions in mice . MPTHIQ exhibits structural similarities to endogenous neurotoxins implicated in Parkinson’s disease (PD), such as salsolinol (Sal) and 1-benzyl-TIQ (1-BnTIQ), but differs in substituent positioning and functional effects .
特性
CAS番号 |
126114-66-7 |
|---|---|
分子式 |
C16H18ClN |
分子量 |
259.77 g/mol |
IUPAC名 |
1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H |
InChIキー |
LUSUZDOXGNAITA-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |
正規SMILES |
CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |
同義語 |
1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer FR 115427 FR-115427 FR115427 |
製品の起源 |
United States |
準備方法
Reaction Mechanism and Steps
The synthesis involves three sequential stages:
-
Reductive Amination :
Phenethylamine derivatives react with acetophenone in the presence of titanium(IV) isopropoxide, forming a secondary amine intermediate. Sodium borohydride reduces the imine to yield the amine with near-quantitative efficiency (99%). -
Cyclization via Acyliminium Ion Formation :
The secondary amine undergoes N-formylation using acetic-formic anhydride (Ac₂O/HCOOH), generating an acyliminium ion. Trifluoroacetic acid (TFA) accelerates cyclization, producing N-formyl-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline with yields of 84–90%. -
Hydrolysis of the N-Formyl Group :
Basic hydrolysis removes the formyl protecting group, yielding the final product with 95–97% efficiency.
Optimization and Conditions
-
Catalyst : Titanium(IV) isopropoxide enhances imine formation and stabilizes intermediates.
-
Acid Additives : Trifluoroacetic acid improves cyclization kinetics by protonating the acyliminium ion.
-
Solvent System : Anhydrous conditions prevent hydrolysis of reactive intermediates.
Table 1: Key Reaction Parameters for Pictet-Spengler Synthesis
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Titanium(IV) isopropoxide | 1.5 molar equivalents | Maximizes imine formation |
| Acetic-formic anhydride | 10:30 molar ratio (Ac₂O:HCOOH) | Ensures complete N-formylation |
| Trifluoroacetic acid | 200 mol% | Accelerates cyclization |
| Temperature | 70–80°C | Balances rate and selectivity |
Comparative Analysis with Alternative Methods
While the Pictet-Spengler approach dominates for 1,1-disubstituted derivatives, other routes exist for related tetrahydroisoquinolines, though they require adaptation for methyl-phenyl substitution.
Bischler-Napieralski Cyclization
Patents CN103159677A and CN101851200A describe a three-step process for 1-phenyl derivatives:
-
Acylation : β-Phenethylamine reacts with benzoyl chloride to form N-phenethylbenzamide.
-
Cyclization : Phosphorus pentoxide (P₄O₁₀) induces cyclodehydration to 3,4-dihydroisoquinoline.
-
Reduction : Sodium borohydride reduces the dihydro intermediate to the tetrahydro form.
Reductive Amination Followed by Cyclization
A hybrid approach merges reductive amination with Bischler-Napieralski cyclization:
-
Methyl Introduction : Phenethylamine reacts with acetone (instead of acetophenone) to form a methylated amine.
-
Cyclization : Traditional PPA (polyphosphoric acid) or P₄O₁₀/POCl₃ mediates ring closure.
Challenges:
-
Competing side reactions reduce yields.
-
No explicit examples in the provided literature for 1-methyl-1-phenyl derivatives.
Critical Evaluation of Methodologies
Efficiency and Scalability
-
Pictet-Spengler : Superior for scalability (one-pot) and yields (84–90%). Titanium(IV) isopropoxide, however, demands anhydrous handling, increasing operational complexity.
-
Bischler-Napieralski : Limited to 1-phenyl analogs in cited patents but theoretically adaptable. Higher toxicity (P₄O₁₀/POCl₃) and multi-step isolation reduce practicality.
化学反応の分析
科学的研究の応用
Neuroprotective Properties
1MeTIQ is recognized for its neuroprotective effects against neurotoxins such as MPTP and rotenone, which are known to induce Parkinsonian-like symptoms. Research indicates that 1MeTIQ can antagonize behavioral syndromes produced by these neurotoxins, suggesting its potential as a treatment for neurodegenerative diseases.
Analgesic Effects in Diabetic Neuropathic Pain
Recent studies have highlighted the efficacy of 1MeTIQ in managing diabetic neuropathic pain (DPN). In animal models, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia induced by streptozotocin (STZ), comparable to standard treatments like gabapentin .
Case Study Findings
- A study demonstrated that doses of 15–45 mg/kg of 1MeTIQ improved pain responses in diabetic mice by restoring serotonin and dopamine levels in the brain .
- The antihyperalgesic effects were found to be mediated through supraspinal opioidergic and monoaminergic pathways, indicating a complex mechanism involving multiple neurotransmitter systems .
Potential in Addiction Treatment
1MeTIQ has shown promise in the field of addiction medicine. It has been documented to possess anti-addictive properties, particularly regarding cocaine self-administration models . This suggests that 1MeTIQ may help mitigate addictive behaviors by modulating dopaminergic pathways.
Pharmacological Profile
The pharmacological profile of 1MeTIQ includes:
- Neuroprotective : Protects against neurotoxic agents.
- Antidepressant : Exhibits potential antidepressant-like effects.
- Anxiolytic : Reduces anxiety-related behaviors.
- Anticonvulsant : Demonstrates efficacy in seizure models .
Research Summary Table
作用機序
FR-115427は、N-メチル-D-アスパラギン酸受容体の非競合的アンタゴニストとして作用することによって効果を発揮します。 この受容体は、中枢神経系における興奮性神経伝達に重要な役割を果たすリガンド依存性イオンチャネルです . 受容体を遮断することにより、FR-115427は、多くの神経病理学的状態に関連付けられている過剰なまたは異常な活動を防止することができます . この化合物の作用機序に関与する分子標的および経路には、N-メチル-D-アスパラギン酸受容体チャネルを介したカルシウム流入の阻害が含まれ、それによって興奮毒性および神経損傷を軽減します .
類似化合物との比較
Comparison with Structurally Similar Compounds
Neurotoxic Tetrahydroisoquinolines
- Salsolinol (1-Methyl-6,7-dihydroxy-THIQ): Salsolinol, a catechol-THIQ, is an endogenous neurotoxin linked to PD pathogenesis. Unlike MPTHIQ, its 6,7-dihydroxy groups enhance oxidative stress and α-synuclein aggregation, leading to dopaminergic neuron apoptosis. Salsolinol derivatives are detected in PD patients’ brains and urine, showing higher toxicity in cellular models compared to non-catechol TIQs like MPTHIQ .
- 1-Benzyl-TIQ (1-BnTIQ): 1-BnTIQ, another endogenous TIQ, induces Parkinsonism in mice and is elevated in PD patient cerebrospinal fluid (CSF). Unlike MPTHIQ, its benzyl group exacerbates neurotoxicity, which can be mitigated by 1-methyl-TIQ pretreatment.
Table 1: Neurotoxicity Profile of Selected TIQs
Pharmacologically Active TIQs
1-Aryl-6,7-Dimethoxy-THIQ Derivatives :
These compounds exhibit anticonvulsant and vasorelaxant activities. For example, 1-aryl-6,7-dimethoxy-THIQ derivatives show IC50 values of 41.6 μM for vasorelaxation, outperformed by MPTHIQ’s structural analogs like DHQ-11 (IC50: 23.7 μM) . MPTHIQ’s phenyl group may enhance receptor binding specificity compared to dimethoxy-substituted TIQs.- 1-Methyl-TIQ: A neuroprotective endogenous TIQ, 1-methyl-TIQ counteracts 1-BnTIQ toxicity. While MPTHIQ shares the 1-methyl group, its additional phenyl substituent may alter MAO inhibition or metabolic stability .
Table 2: Pharmacological Activity Comparison
Metabolic and Structural Considerations
- Metabolism: MPTHIQ shares metabolic pathways with 1-methyl-TIQ, including hydroxylation and N-methylation. However, its phenyl group may reduce hepatic clearance, prolonging half-life compared to 1-BnTIQ or salsolinol .
- Substituent Effects: Substituent position critically influences activity. For example, 6,7-dihydroxy groups (salsolinol) increase neurotoxicity, while 1-phenyl groups (MPTHIQ) favor receptor-specific interactions .
生物活性
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1MeTHIQ) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1MeTHIQ is derived from tetrahydroisoquinoline (THIQ), a class of compounds known for their neuroprotective and pharmacological properties. The basic structure includes a tetrahydroisoquinoline core with a methyl group at the 1-position and a phenyl group at the 1-position, contributing to its unique biological activity.
Neuroprotective Effects
Research indicates that 1MeTHIQ exhibits neuroprotective properties by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It has been shown to antagonize neurotoxic effects induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease in animals .
Anticonvulsant Activity
In experimental models, 1MeTHIQ demonstrated anticonvulsant effects. It has been studied in the maximal electroshock (MES) seizure model in mice, where it elevated the threshold for seizures and exhibited synergistic interactions with various antiepileptic drugs (AEDs) such as carbamazepine and valproate .
Biological Activity Overview
The biological activities of 1MeTHIQ can be summarized as follows:
Neuroprotection Against MPTP
A study demonstrated that 1MeTHIQ effectively mitigated the behavioral syndrome induced by MPTP in rodents. The compound's ability to prevent dopaminergic neuron loss highlights its potential as a therapeutic agent for neurodegenerative diseases .
Anticonvulsant Synergy
In another study involving MES-induced seizures, 1MeTHIQ displayed significant anticonvulsant properties. When combined with other AEDs, it produced supra-additive effects, suggesting its utility in enhancing existing treatments for epilepsy .
Research Findings
Recent studies have showcased the pharmacological potential of 1MeTHIQ:
- Neuroprotective Mechanisms : Research indicates that 1MeTHIQ may enhance dopamine metabolism and protect against oxidative stress in neuronal cells .
- Synergistic Interactions : Isobolographic analysis revealed that combinations of 1MeTHIQ with other AEDs resulted in enhanced efficacy against seizures .
- Behavioral Studies : In self-administration models for addiction, 1MeTHIQ reduced cocaine-seeking behavior in rats, indicating its potential role in addiction therapy .
Q & A
Q. What are the standard synthetic routes for 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do their yields compare?
The compound is typically synthesized via a three-step process starting from phenethylamine. Key steps include:
- Acetylation with acetyl chloride.
- Cyclization using polyphosphoric acid (PPA) or methanesulfonic acid (yield: 80.8% with methanesulfonic acid vs. lower yields with PPA) .
- Reduction with potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) . Methanesulfonic acid improves cyclization efficiency and reduces by-products compared to PPA .
Q. How is the structure of synthesized this compound confirmed?
- 1H-NMR spectroscopy verifies the core structure and methyl group positioning .
- High-resolution mass spectrometry (HRMS) and X-ray crystallography are used for advanced characterization, particularly for derivatives (e.g., iodophenyl-substituted analogs) .
Q. What analytical methods are recommended for purity assessment?
- Chromatographic techniques (HPLC, TLC) to monitor reaction progress and purity .
- Isotopic mass spectrometry for detecting isotopic impurities .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of this compound derivatives?
- Reagent selection : Methanesulfonic acid outperforms PPA in yield and simplicity .
- Temperature control : Cyclization at 80–100°C minimizes side reactions .
- Workup protocols : Neutralization with aqueous NaOH improves isolation efficiency .
Q. What strategies are effective for enantioselective synthesis of 1-substituted tetrahydroisoquinoline derivatives?
- Chiral auxiliaries : Use of (S)-configured starting materials (e.g., (S)-1-phenyl derivatives) to control stereochemistry .
- Catalytic asymmetric synthesis : Palladium or organocatalyst systems for enantioselective alkylation .
Q. How to address discrepancies in reported yields when using different reducing agents (e.g., KBH₄ vs. NaBH₄)?
- Solvent effects : NaBH₄ in methanol/THF enhances solubility and reduction efficiency .
- By-product analysis : KBH₄ may generate borane complexes requiring careful quenching .
Q. What design considerations are critical for studying the effect of alkyl chain length on biological activity?
- Derivative synthesis : Introduce alkyl chains (C6–C17) via reductive amination or alkylation .
- Biological assays : Test cytotoxicity (MTT assay), antibacterial (MIC determination), and antifungal (disk diffusion) activities .
Q. How to manage regioselectivity challenges in hydroaminoalkylation reactions for tetrahydroisoquinoline synthesis?
- Substrate pre-functionalization : Electron-donating groups (e.g., methoxy) direct regioselectivity .
- Catalyst tuning : Titanium-based catalysts favor intramolecular cyclization over intermolecular pathways .
Data Contradiction and Resolution
Q. Why do cyclization yields vary between PPA and methanesulfonic acid?
Q. How to resolve conflicting biological activity data for structurally similar analogs?
- Stereochemical analysis : Verify enantiopurity using chiral HPLC or circular dichroism .
- Conformational studies : Molecular docking or NMR-based structural analysis to correlate activity with 3D conformation .
Methodological Resources
- Spectral libraries : PubChem and crystallographic databases (e.g., Acta Crystallographica) provide reference NMR, HRMS, and X-ray data .
- Synthetic protocols : Peer-reviewed journals (e.g., Journal of Pharmaceutical Research International) detail stepwise procedures for derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
